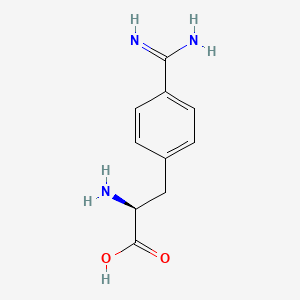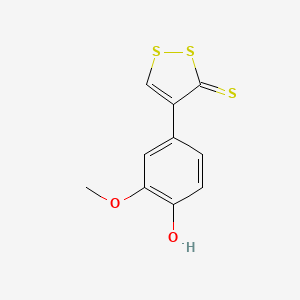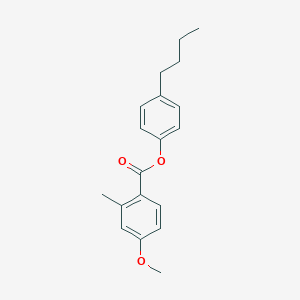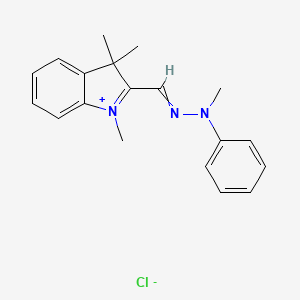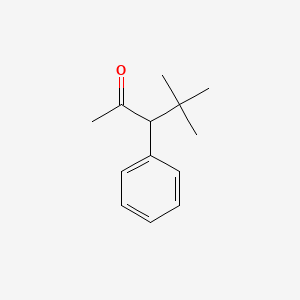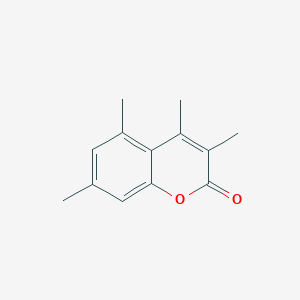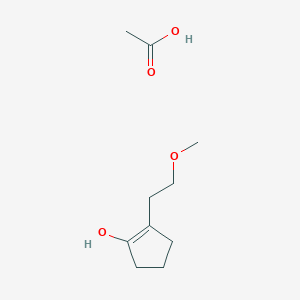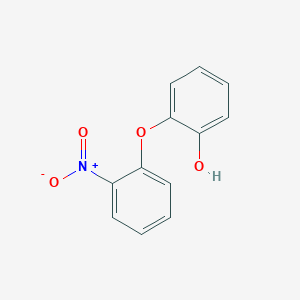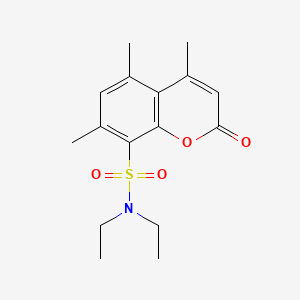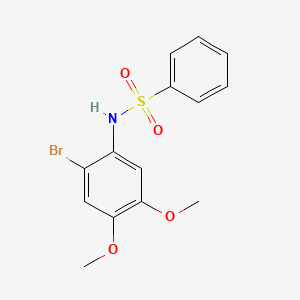![molecular formula C19H21NO4 B14633707 1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione CAS No. 53129-12-7](/img/structure/B14633707.png)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound containing a nitrogen atom. The compound also features a 3,4-dimethoxyphenyl group and an ethyl chain, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione typically involves several steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinoline derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents. Major products formed from these reactions include halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a similar aromatic ring system but has different functional groups and applications.
Ethanone, 1-(3,4-dimethoxyphenyl)-: This compound is structurally related but has distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
53129-12-7 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C19H21NO4/c1-23-17-8-6-13(12-18(17)24-2)10-11-20-15-4-3-5-16(21)14(15)7-9-19(20)22/h6-9,12H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
BIPWJPMEXIDPCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C=CC2=O)C(=O)CCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



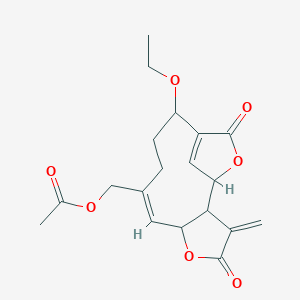
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
